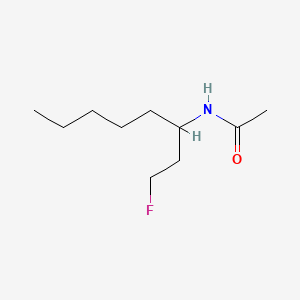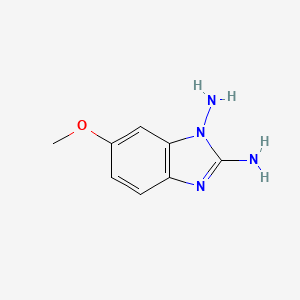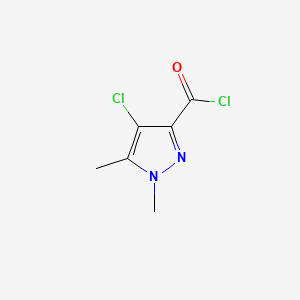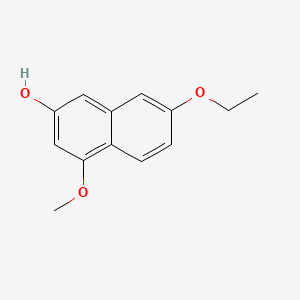
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate, also known as F-TEDA-BF4, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In
Aplicaciones Científicas De Investigación
Fluorinated Compounds Synthesis
- Synthetic Methodologies : The development of practical synthesis methods for fluorinated compounds is a significant research area. For instance, Qiu et al. (2009) developed a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research highlights the challenges and solutions in synthesizing fluorinated intermediates, which can be relevant to the synthesis of complex fluorinated compounds like the one you mentioned (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors and Fluorescent Probes
- Development of Chemosensors : Fluorinated compounds often serve as essential components in the development of chemosensors for detecting various analytes. Roy (2021) reviewed the applications of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting metal ions, anions, and neutral molecules, showcasing the fluorophores' sensitivity and selectivity. Although this does not directly involve the compound , it illustrates the broader utility of fluorinated molecules in designing sensitive detection systems for scientific and environmental monitoring (Roy, 2021).
Fluorinated Compounds in Green Chemistry
- Aqueous Fluoroalkylation : Song et al. (2018) reviewed progress in fluoroalkylation reactions in aqueous media, emphasizing environmentally friendly methods for incorporating fluorinated groups into target molecules. This review underscores the importance of developing sustainable synthetic routes for fluorinated compounds, which could inform greener synthesis methods for compounds like 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE (Song, Han, Zhao, & Zhang, 2018).
Environmental and Health Impacts of Fluorinated Compounds
- Toxicity and Environmental Concerns : The environmental and health impacts of fluorinated compounds, especially per- and polyfluoroalkyl substances (PFASs), are significant areas of research. Wang et al. (2019) reviewed the sources, environmental distribution, and health risks of novel fluorinated alternatives, highlighting the need for safer compounds and thorough toxicological assessments. This perspective is crucial for understanding the implications of using and synthesizing fluorinated compounds, including the environmental and health safety of novel chemicals (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Propiedades
Número CAS |
173341-99-6 |
|---|---|
Nombre del producto |
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE |
Fórmula molecular |
C9H9BFO2 |
Peso molecular |
178.977 |
Nombre IUPAC |
5-(4-fluorophenyl)-1,3,2$l^{2} |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
Clave InChI |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-1-Propen-1-yloxy]pyridine](/img/structure/B575068.png)
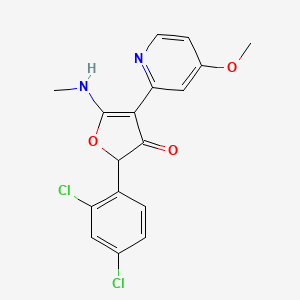
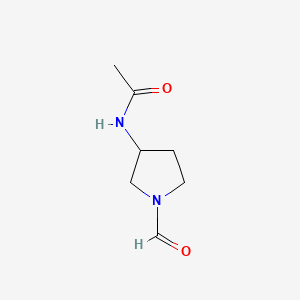
![3-{(E)-[3-Methyl-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B575078.png)
